Benzene, 2,3,5-trichloro-1,4-dimethyl
Overview
Description
Benzene, 2,3,5-trichloro-1,4-dimethyl is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and two methyl groups. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,3,5-trichloro-1,4-dimethyl typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-dimethylbenzene (p-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often include a controlled temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming chlorinated benzoic acids.
Reduction: Reduction reactions may convert the chlorinated benzene ring to less chlorinated or dechlorinated products.
Substitution: Electrophilic aromatic substitution is a common reaction, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.
Reduction: Formation of 2,3,5-trichloro-1,4-dimethylcyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 2,3,5-trichloro-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for potential use in pharmaceuticals, although its chlorinated nature may limit its direct application due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Benzene, 2,3,5-trichloro-1,4-dimethyl involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and methyl groups influence the electron density of the benzene ring, making it reactive towards electrophiles. The pathways involved include the formation of a sigma complex (benzenium ion) followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Benzene, 1,2,4-trichloro-5-methyl: Similar structure but different substitution pattern.
Benzene, 1,3,5-trichloro-2,4-dimethyl: Another isomer with different chlorine and methyl group positions.
Benzene, 2,4,6-trichloro-1,3-dimethyl: Differently substituted benzene derivative.
Uniqueness: Benzene, 2,3,5-trichloro-1,4-dimethyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of three chlorine atoms and two methyl groups in distinct positions makes it a valuable compound for studying the effects of substituents on aromatic systems.
Properties
IUPAC Name |
1,3,4-trichloro-2,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUHZZNIYRBPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301159 | |
Record name | Benzene, 2,3,5-trichloro-1,4-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-73-5 | |
Record name | NSC141468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,3,5-trichloro-1,4-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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